Cas no 118-10-5 (Cinchonine)
Cinchonine structure
Product Name:Cinchonine
CAS-nummer:118-10-5
MF:C19H22N2O
MW:294.3908
MDL:MFCD00064372
CID:35862
PubChem ID:87565483
Update Time:2025-07-02
Cinchonine Chemische en fysische eigenschappen
Naam en identificatie
-
- (+)-Quinolin-4-yl(5-vinylquinuclidin-2-yl)methanol
- D-CINCHONINE
- (+)-CINCHONINE
- CINCHONINE
- CINCHONAN-9-OL,(9S)-
- (+)-cinconine
- (8r,9s)-cinchonine
- (9s)-cinchonan-9-o
- (9S)-Cinchonan-9-ol
- 4-quinolyl(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol
- (1S)-Quinolin-4-yl((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- chinchonine
- cinchonidine
- Cinchonin
- homoquinidine
- [ "" ]
- NSC 6176
- CINCHONINE(P)
- CINCHONINE(RG)
- Cinchonine,99%
- Cinchonine dihydrochloride
- NSC6176
- LA40221
- DSSTox_RID_80657
- DSSTox_CID_25082
- DSSTox_GSID_45082
- HMS1569J14
- Cinchonan-9(S)-ol monohydrochloride
- Tox21_110009
- Cinchonine monohydrochloride hydrate, 99%
- BC201737
- C06528
- (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- (S)-[(2R,5R)-5-Vinyl-1-azabicyclo[2.2.2]o
- Q-100084
- DTXCID801474963
- Cinchonine, crystallized, >=98.0% (NT)
- AI3-09058
- BDBM50370411
- SMR001233256
- Prestwick3_000608
- HMS2096J18
- ACon0_001352
- CHEMBL588619
- (+)-Cinchonine, analytical standard
- (S)-quinolin-4-yl((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- CS-0008420
- Cinchonan-9-ol, (9S)-
- GNF-Pf-3189
- .alpha.-Quinidine
- (S)-quinolin-4-yl((1S,2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
- NCGC00013067-01
- TCMDC-123933
- AKOS015895982
- (S)-4-quinolyl-[(2R,4S,5R)-5-vinylquinuclidin-2-yl]methanol
- BSPBio_000516
- (+)-Cinchonine; >99%
- MEGxp0_001905
- 2-Quinuclidinemethanol, .alpha.-(5-vinyl-2-quinolyl)-
- CINCHORINE
- CINCHONINE [WHO-DD]
- NCI60_005298
- SCHEMBL158394
- CINCHONINE [MI]
- 118-10-5
- AB00374715
- WLN: T66 BNJ EYQ-DT66 A B CNTJ A1U1
- 2-Quinuclidinemethanol, alpha-(5-vinyl-2-quinolyl)-
- BPBio1_000568
- NSC-6176
- NCGC00169174-02
- ACon1_000336
- MLS002153907
- UNII-V43X79NZCD
- CHEBI:27509
- DS-15267
- (+)-cinchonin
- BRD-K90268819-001-03-4
- alpha-(5-Vinyl-2-quinuclidinyl)-4-quinolinemethanol
- (+)-Cinchonine, 85%
- NCGC00262542-03
- MFCD00064372
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl-5-vinyl-
- Q2972710
- EINECS 204-234-6
- HMS2235N18
- KMPWYEUPVWOPIM-QAMTZSDWSA-N
- O10016
- NCGC00169174-01
- (S)-Quinolin-4-yl((1S,2R,4S,5S)-5-vinylquinuclidin-2-yl)methanol
- HY-Y0152
- CAS-118-10-5
- V43X79NZCD
- DTXSID6045082
- (S)-Quinolin-4-yl-(5-vinyl-1-aza-bicyclo[2.2.2]oct-2-yl)-methanol
- (R)-[(4S,5S,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-quinolin-4-ylmethanol
- (8S,9R)-cinchonidine
- L-cinchonidine
- cinchovatine
- Cinchonine; (9S)-Cinchonan-9-ol
- (8S,9R)-cinchonan-9-ol
- (-)-cinchonidine
- SMR001488502
- MLS002637808
- ?-Quinidine
- (8alpha,9R)-Cinchonan-9-ol
- MLS006011421
- alpha-quinidine
- 2-Quinuclidinemethanol, alpha-4-quinolyl, 5-vinyl-
- (9S)-Cinchonan-9-ol; Cinchonine (8CI); (+)-Cinchonine; (8R,9S)-Cinchonine; NSC 6176; d-Cinchonine
- NCGC00262542-10
- 2-Quinuclidinemethanol, .alpha.-4-quinolyl, 5-vinyl-
- (S)-quinolin-4-yl-(5-vinyl-1-aza-bicyclo(2.2.2)oct-2-yl)-methanol
- (1R)((5R)-5-vinylquinuclidin-2-yl)-4-quinolylmethan-1-ol
- (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol
- (S)-((2R,4S,5R)-5-ethenyl-1-azabicyclo(2.2.2)octan-2-yl)-quinolin-4-ylmethanol
- GTPL13363
- Cinchonine
-
- MDL: MFCD00064372
- Inchi: 1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18+,19-/m0/s1
- InChI-sleutel: KMPWYEUPVWOPIM-FGVBSWQGSA-N
- LACHT: O([H])[C@@]([H])(C1=C([H])C([H])=NC2=C([H])C([H])=C([H])C([H])=C12)[C@@]1([H])C([H])([H])C2([H])C([H])([H])C([H])([H])N1C([H])([H])[C@]2([H])C([H])=C([H])[H]
- BRN: 89689
Berekende eigenschappen
- Exacte massa: 294.17300
- Monoisotopische massa: 294.173
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 22
- Aantal draaibare bindingen: 3
- Complexiteit: 412
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 4
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 36.4
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.0863 (rough estimate)
- Smeltpunt: 256-266 ºC
- Kookpunt: 464.5°C at 760 mmHg
- Vlampunt: 234.7 °C
- Brekindex: 223 ° (C=0.5, EtOH)
- PH: 9.0 (0.25g/l, H2O, 20℃)(as aqueous solution)
- Oplosbaarheid: 0.25g/l
- Waterverdelingscoëfficiënt: 不溶
- Stabiliteit/houdbaarheid: Stable, but may be light sensitive. Incompatible with strong oxidizing agents.
- PSA: 36.36000
- LogboekP: 3.10250
- Oplosbaarheid: 易溶于热乙醇,溶于乙醇、氯仿、乙醚,不溶于水。
- Merck: 2287
- Gevoeligheid: Light Sensitive
- pka: 5.85, 9.92(at 25℃)
- Specifieke rotatie: 224 º (c=0.5, alcohol)
Cinchonine Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H302,H332
- Waarschuwingsverklaring: P264-P270-P301+P312+P330-P501
- Vervoersnummer gevaarlijk materiaal:1544
- WGK Duitsland:3
- Code gevarencategorie: R20/21/22
- Veiligheidsinstructies: S26-S36-S36/37
- FLUKA MERK F CODES:8-34
- Code regelgevende voorwaarde:Q类 (糖类,生物碱类,抗生素类,激素类)
- RTECS:GD3500000
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:6.1(b)
- PackingGroup:III
- Toxiciteit:LD50 i.p. in rats: 152 mg/kg (Johnson, Poe)
- Opslagvoorwaarde:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Veiligheidstermijn:6.1(b)
- Verpakkingsgroep:III
- Risicozinnen:R20/21/22
- Verpakkingsgroep:III
- Gevaarsniveau:6.1(b)
Cinchonine Douanegegevens
- HS-CODE:2933990090
- Douanegegevens:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cinchonine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-Y0152-10mM*1mLinDMSO |
Cinchonine |
118-10-5 | ≥98.0% | 10mM*1mLinDMSO |
¥550 | 2023-07-26 | |
| MedChemExpress | HY-Y0152-100mg |
Cinchonine |
118-10-5 | ≥98.0% | 100mg |
¥500 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106926-500g |
Cinchonine |
118-10-5 | 98% | 500g |
¥2728.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106926-25g |
Cinchonine |
118-10-5 | 98% | 25g |
¥195.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106926-5g |
Cinchonine |
118-10-5 | 98% | 5g |
¥61.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C106926-100g |
Cinchonine |
118-10-5 | 98% | 100g |
¥684.90 | 2023-09-03 | |
| Chemenu | CM116584-100g |
Cinchonine |
118-10-5 | 95% | 100g |
$102 | 2021-06-15 | |
| Chemenu | CM116584-500g |
Cinchonine |
118-10-5 | 95% | 500g |
$430 | 2021-06-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XC3625-100g |
Cinchonine |
118-10-5 | ≥98% | 100g |
¥1450元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XC3625-25g |
Cinchonine |
118-10-5 | ≥98% | 25g |
¥420元 | 2023-09-15 |
Cinchonine Leveranciers
Suzhou Senfeida Chemical Co., Ltd
Goudlid
(CAS:118-10-5)Cinchonine
Ordernummer:sfd639
Voorraadstatus:in Stock
Hoeveelheid:200kg
Zuiverheid:99.9%
Prijsinformatie laatst bijgewerkt:Friday, 19 July 2024 14:32
Prijs ($):discuss personally
E-mail:sales2@senfeida.com
Amadis Chemical Company Limited
Goudlid
(CAS:118-10-5)Cinchonine
Ordernummer:A803880
Voorraadstatus:in Stock
Hoeveelheid:100g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 04:41
Prijs ($):353.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:118-10-5)Cinchonine
Ordernummer:LE1170;LE17645;LE1775752
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 11:40
Prijs ($):discuss personally
E-mail:18501500038@163.com
Cinchonine Gerelateerde literatuur
-
Christopher Penschke,Joachim Paier Phys. Chem. Chem. Phys. 2017 19 12546
-
Vsevolod Nikolaev,Lothar Hennig,Jochim Sieler,Ludmila Rodina,Barbel Schulze,Valerij Nikolaev Org. Biomol. Chem. 2005 3 4108
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3. Mono- and bi-nuclear gold(I) and gold(III) complexes with S2C–PR3 ligands. X-Ray crystal structures of [Au(C6F5)3(S2C–PEt3)] and [Au2(μ-S2C–PEt3)-(C6F5)6]·Ch2Cl2Rafael Usón,Antonio Laguna,Mariano Laguna,Maria Luz Castilla,Peter G. Jones,Christa Fittschen J. Chem. Soc. Dalton Trans. 1987 3017
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4. Chemistry of di-and tri-metal complexes with bridging carbene or carbyne ligands. Part 36. Reactions of the dimetal compounds [ReM(CC6H4Me-4)(CO)9](M = Cr, Mo, or W) with octacarbonyldicobalt; crystal structures of [Co2WRe(μ3-CC6H4Me-4)(CO)15] and [Co2Re(μ3-CC6H4Me-4)(CO)10]John C. Jeffery,Diane B. Lewis,Gregg E. Lewis,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1985 2001
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5. Ground state and transition state effects in the acylation of α-chymotrypsin in organic solvent–water mixturesRonald P. Bell,John E. Critchlow,Michael I. Page J. Chem. Soc. Perkin Trans. 2 1974 66
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